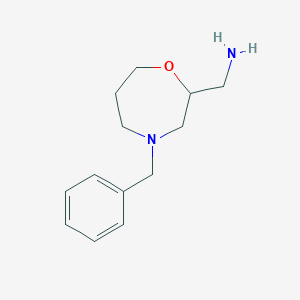

(4-Benzyl-1,4-oxazepan-2-yl)methanamine

Description

General Overview of Oxazepanes in Organic Chemistry Research

Oxazepanes are a specific type of seven-membered heterocycle characterized by a saturated ring containing one oxygen atom, one nitrogen atom, and five carbon atoms. wiktionary.org The "1,4-" designation in 1,4-oxazepane (B1358080) indicates that the oxygen and nitrogen atoms are positioned opposite each other in the ring, separated by two carbon atoms on each side. This arrangement imparts specific conformational properties and chemical reactivity to the molecule.

The synthesis of the 1,4-oxazepane core is a topic of ongoing research, with methodologies often involving complex cyclization reactions. acs.org Scientists have developed various routes, including those starting from versatile building blocks like N-propargylamines or employing tandem transformations to construct the seven-membered ring efficiently. rsc.orgnih.gov The development of new synthetic pathways, such as those using hypervalent fluoroiodine reagents or catalytic ring expansions, continues to broaden the accessibility of these complex structures. rsc.orgacs.org

The 1,4-oxazepane scaffold is recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. researchgate.net Indeed, derivatives of 1,4-oxazepane have been investigated for a range of potential therapeutic applications, with some studies focusing on their activity as dopamine (B1211576) D4 receptor ligands, which could be relevant for developing antipsychotic agents. nih.gov The ability to generate libraries of substituted oxazepanes is considered a valuable strategy for identifying new bioactive compounds. acs.org

Academic Significance of (4-Benzyl-1,4-oxazepan-2-yl)methanamine within the Oxazepane Class

This compound is a specific derivative of the 1,4-oxazepane core that holds particular significance as a research chemical and a versatile synthetic building block. Its structure combines several key features: a 1,4-oxazepane ring, a benzyl (B1604629) group protecting the ring's nitrogen atom, and a primary aminomethyl group at the 2-position.

The presence of these distinct functional groups in a single molecule makes it a valuable intermediate for the synthesis of more complex chemical entities. The primary amine serves as a reactive handle for introducing a wide variety of substituents or for building larger molecular architectures. The benzyl group is a common protecting group for amines in organic synthesis, which can be removed under specific conditions to allow for further functionalization at the nitrogen atom.

While direct research publications focusing exclusively on the applications of this compound are not prevalent, its academic importance can be inferred from its commercial availability as a research chemical and the extensive research into related structures. bldpharm.com For instance, research on other 2,4-disubstituted 1,4-oxazepanes has highlighted the importance of substituents at these positions for achieving selective biological activity. nih.gov Similarly, studies on benzyl-substituted diazepanes (which have two nitrogen atoms instead of one nitrogen and one oxygen) have shown their potential as positive inotropic agents. nih.gov

The compound's structure includes a chiral center at the C2 position of the oxazepane ring, meaning it can exist as different stereoisomers. Chiral amines are highly sought after in pharmaceutical research, as the specific three-dimensional arrangement of a molecule is often crucial for its interaction with biological targets. The synthesis of specific enantiomers of chiral building blocks like this one is a key area of synthetic chemistry. google.com

The physicochemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 112925-36-7 | bldpharm.comcymitquimica.com |

| Molecular Formula | C₁₃H₂₀N₂O | cymitquimica.com |

| Molecular Weight | 220.31 g/mol | cymitquimica.com |

| Synonyms | [(4-benzyl-1,4-oxazepan-2-yl)methyl]amine; 2-aminomethyl-4-benzyl-hexahydro-1,4-oxazepine | cymitquimica.com |

Compound Names Table

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| [(4-benzyl-1,4-oxazepan-2-yl)methyl]amine |

| 2-aminomethyl-4-benzyl-hexahydro-1,4-oxazepine |

| Amoxapine |

| Loxapine |

| Nitroxapine |

| N-propargylamines |

Properties

IUPAC Name |

(4-benzyl-1,4-oxazepan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-9-13-11-15(7-4-8-16-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZFLQOWHVNBQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(OC1)CN)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112925-36-7 | |

| Record name | 1-(4-benzyl-1,4-oxazepan-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms and Mechanistic Studies for Oxazepane Synthesis

Mechanistic Pathways of Cyclization Reactions

The formation of the seven-membered 1,4-oxazepane (B1358080) ring is often challenged by unfavorable entropic and enthalpic factors that can favor the formation of smaller, six-membered rings like morpholines. thieme-connect.com Consequently, a variety of strategic cyclization reactions have been developed to overcome these hurdles.

One of the most robust methods for synthesizing chiral polysubstituted 1,4-oxazepanes is through an intramolecular haloetherification reaction . nih.gov This method typically involves the reaction of an unsaturated alcohol with a halogen source. The reaction proceeds via a regio- and stereoselective 7-endo cyclization, which is often preferred when stabilizing groups are present on the olefin. thieme-connect.comnih.gov

Another significant pathway is the reductive cyclization of suitable precursors. For instance, the cleavage of polymer-supported N-phenacyl nitrobenzenesulfonamides using trifluoroacetic acid (TFA) in the presence of a reducing agent like triethylsilane (Et3SiH) can yield 1,4-oxazepane derivatives. nih.govrsc.org In the absence of the reducing agent, spontaneous lactonization may occur instead. nih.govrsc.org

Ring expansion reactions also offer a viable route to oxazepane cores. An efficient protocol has been developed for the synthesis of oxindole (B195798) fused 1,3-oxazepanes from pyrrolidine-substituted aryl alkynones, involving a ring expansion of the pyrrolidine (B122466) ring. rsc.org

Furthermore, cycloaddition reactions have been explored. The reaction of anhydrides like maleic, succinic, or malonic anhydride (B1165640) with Schiff bases can lead to a dipolar intermediate that collapses to form a seven-membered heterocyclic ring system. rdd.edu.iq This type of reaction is classified as a [2+5] cycloaddition. rdd.edu.iq

Finally, cascade cyclizations triggered by Brønsted acids provide a mild method for synthesizing benzo nih.govrsc.orgoxazepane derivatives from aminomaleimides and N-alkyl amines at room temperature. nih.gov

Table 1: Overview of Cyclization Pathways for Oxazepane Synthesis

| Cyclization Pathway | Key Reactants | General Mechanism | Reference |

|---|---|---|---|

| Intramolecular Haloetherification | Unsaturated alcohols, Halogen source (e.g., NBS) | Regio- and stereoselective 7-endo cyclization via a halonium ion intermediate. | thieme-connect.comnih.gov |

| Reductive Cyclization | Polymer-supported N-phenacyl nitrobenzenesulfonamides | TFA/Et3SiH-mediated cleavage and subsequent cyclization. | nih.govrsc.org |

| Ring Expansion | Pyrrolidine-substituted aryl alkynones | B(C6F5)3 catalyzed cascade reaction involving ring expansion and hydride transfer. | rsc.org |

| [2+5] Cycloaddition | Anhydrides, Schiff bases | Formation of a dipolar intermediate followed by ring closure. | rdd.edu.iq |

| Brønsted Acid-Triggered Cascade | Aminomaleimides, N-alkyl amines | [6+1] cascade cyclization involving C(sp3)-N bond cleavage. | nih.gov |

Characterization and Role of Reactive Intermediates and Transition States

The nature of intermediates and transition states is fundamental to understanding the selectivity and efficiency of oxazepane synthesis.

In haloetherification reactions , the key reactive intermediate is a chiral bromonium ion . nih.gov The asymmetry of this intermediate plays a crucial role in determining the regioselectivity of the subsequent intramolecular nucleophilic attack by the hydroxyl group. nih.gov Computational studies have suggested that this bromonium intermediate can be formed with no transition state, implying that the stereoselectivity is primarily governed by the ground-state conformation of the substrate. nih.gov The stability of the transition state during the ring-opening of the bromonium ion influences the competition between the 7-endo cyclization (forming oxazepanes) and 6-exo cyclization (forming morpholines). thieme-connect.com

For cycloaddition reactions between anhydrides and Schiff bases, a dipolar intermediate is proposed. rdd.edu.iq This intermediate is formed first and then collapses to form the seven-membered oxazepane ring. rdd.edu.iq

In the Borsche–Drechsel cyclization, which is analogous to some heterocyclic syntheses, the mechanism involves an acid-catalyzed conversion of a hydrazone to an intermediate that undergoes a sigmatropic rearrangement, followed by cyclization and elimination to form the final product. wikipedia.org

The characterization of these transient species often relies on a combination of experimental techniques, such as NMR spectroscopy for trapping or observing stable analogues, and computational modeling to map the potential energy surface of the reaction.

Stereochemical and Regiochemical Control: Factors Influencing Selectivity

Achieving high levels of stereochemical and regiochemical control is a primary objective in the synthesis of complex molecules like (4-Benzyl-1,4-oxazepan-2-yl)methanamine. Several factors have been identified that influence the selectivity in oxazepane ring formation.

Substrate control is a dominant factor, where the existing stereochemistry within the starting material dictates the stereochemical outcome of the cyclization. nih.govyoutube.com In haloetherification reactions, the conformation of the substrate is paramount in controlling the stereoselectivity of the bromonium ion formation. nih.gov The substituents on the starting allylic amine, particularly the substituent alpha to the nitrogen, are crucial for achieving a high diastereomeric ratio. thieme-connect.com

The substitution pattern of the olefin in the precursor for haloetherification influences the regioselectivity (7-endo vs. 6-exo cyclization). thieme-connect.com Placing stabilizing groups, such as methyl or phenyl, on the olefin tends to favor the formation of 1,4-oxazepanes over the corresponding six-membered morpholines. thieme-connect.com

In the synthesis of 1,4-oxazepane-5-carboxylic acids, the regioselectivity and stereoselectivity were found to be dependent on the substitution of the starting 2-bromoacetophenones. nih.govrsc.org The use of a reducing agent during cleavage from a solid support was critical; its absence led to a different product through spontaneous lactonization. nih.govrsc.org

Table 2: Factors Influencing Selectivity in Oxazepane Synthesis

| Factor | Influence on Selectivity | Example Reaction | Reference |

|---|---|---|---|

| Substrate Conformation | Controls stereoselectivity by dictating the facial approach for intermediate formation. | Haloetherification | nih.gov |

| Substituent α to Nitrogen | Crucial for high diastereoselectivity in the product. | Haloetherification of allylic amines | thieme-connect.com |

| Olefin Substitution Pattern | Influences the regioselectivity between 7-membered (oxazepane) and 6-membered (morpholine) ring formation. | Haloetherification | thieme-connect.com |

| Substitution on Aryl Ketones | Affects the regioselectivity and stereoselectivity of the cyclization. | Synthesis from polymer-supported homoserine | nih.govrsc.org |

Computational and Experimental Approaches to Mechanism Validation

The elucidation of reaction mechanisms for oxazepane synthesis is a synergistic effort combining experimental observations with computational analysis.

Experimental approaches heavily rely on spectroscopic methods. The constitution and stereochemistry of synthesized oxazepane derivatives are often determined using a suite of NMR techniques, including 1H, 13C{1H}, APT, 1H–1H COSY, 1H–1H NOESY, 1H–13C HMQC, and 1H–15N HMBC. nih.gov These methods allow for the complete assignment of signals and confirmation of connectivity between different parts of the molecule. nih.gov

Computational chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms at a molecular level. nih.gov Computational studies have been used to:

Confirm the role of the asymmetry of the chiral bromonium intermediate in the regioselectivity of haloetherification. nih.gov

Suggest that the bromonium intermediate is formed without a transition state. nih.gov

Understand electronic distribution and molecular interactions through analyses like MEP (Molecular Electrostatic Potential), RDG (Reduced Density Gradient), and ELF (Electron Localization Function). nih.gov

The synergy between computational predictions and experimental results provides a robust validation of the proposed mechanistic pathways. nih.gov For instance, while early attempts to computationally model the transition state to explain stereoselectivity in one study were unsuccessful, the combination of computations and experiments in another study successfully confirmed the role of the bromonium intermediate's asymmetry. thieme-connect.comnih.gov This highlights the iterative nature of mechanistic investigation, where experimental data and computational models inform and refine each other.

Advanced Structural Characterization and Computational Analysis of Oxazepanes

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for verifying the molecular structure of newly synthesized compounds. High-field NMR provides a detailed map of the carbon-hydrogen framework, while FTIR spectroscopy identifies the key functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For (4-Benzyl-1,4-oxazepan-2-yl)methanamine, a combination of 1D (¹H, ¹³C) and 2D NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

Aromatic Protons: The five protons of the benzyl (B1604629) group's phenyl ring would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. rsc.org

Benzylic Protons: The two protons of the benzylic methylene (B1212753) group (N-CH₂-Ph) are expected to resonate as a singlet around δ 3.5-3.8 ppm. rsc.org

Oxazepane Ring Protons: The ten protons on the seven-membered oxazepane ring would produce complex multiplets between δ 2.5 and 4.0 ppm. Protons on carbons adjacent to the oxygen atom (C7-H and C2-H) would be the most downfield, followed by those adjacent to the nitrogen atom (C3-H and C5-H).

Aminomethyl Protons: The methylene protons of the aminomethyl group (-CH₂NH₂) are anticipated to appear in the δ 2.7-3.0 ppm region. The adjacent primary amine protons (-NH₂) would appear as a broad singlet, the chemical shift of which can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides one signal for each unique carbon atom in the molecule.

Aromatic Carbons: The carbons of the phenyl ring are expected in the δ 127-139 ppm region. organicchemistrydata.orgmdpi.com

Benzylic Carbon: The benzylic carbon signal (N-C H₂-Ph) would likely appear around δ 55-65 ppm. mdpi.com

Oxazepane Ring Carbons: The five carbons of the heterocyclic ring are expected to resonate in the δ 50-80 ppm range. Carbons bonded to the heteroatoms (C2, C7, C3, C5) will be further downfield than the C6 carbon. researchgate.net

Aminomethyl Carbon: The carbon of the aminomethyl group (-C H₂NH₂) is predicted to be in the δ 40-50 ppm range. researchgate.net

¹⁵N and 2D NMR Spectroscopy: While ¹⁵N NMR is less common, it could provide specific information about the electronic environment of the two distinct nitrogen atoms. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for confirming connectivity. beilstein-journals.orgmdpi.com For instance, COSY would establish proton-proton couplings within the oxazepane ring, while HSQC would link each proton to its directly attached carbon. mdpi.com HMBC would reveal longer-range (2-3 bond) correlations, for example, between the benzylic protons and the carbons of the phenyl ring, confirming the attachment of the benzyl group to the ring nitrogen. beilstein-journals.org

Table 1: Expected NMR Chemical Shift (δ) Ranges for this compound

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Phenyl (Ar-H) | 7.2 – 7.4 | 127.0 – 130.0 |

| Phenyl (ipso-C) | - | 137.0 – 139.0 |

| Benzylic (N-CH₂-Ph) | 3.5 – 3.8 | 55.0 – 65.0 |

| Oxazepane Ring (-O-CH₂-, -N-CH₂-) | 2.5 – 4.0 | 50.0 – 80.0 |

| Aminomethyl (-CH₂-NH₂) | 2.7 – 3.0 | 40.0 – 50.0 |

FTIR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would be characterized by several key absorption bands. researchgate.net The presence of a primary amine group (-NH₂) would be confirmed by a pair of medium-intensity peaks in the 3400-3300 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. C-H stretching vibrations from the aromatic benzyl group would appear just above 3000 cm⁻¹, while those from the aliphatic oxazepane and methylene groups would be observed just below 3000 cm⁻¹. mdpi.com A strong, characteristic band for the C-O-C ether linkage of the oxazepane ring is expected around 1150-1100 cm⁻¹. mdpi.com

Table 2: Expected Characteristic FTIR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3400 - 3300 (two bands) |

| C-H Stretch (sp²) | Aromatic | 3100 - 3000 |

| C-H Stretch (sp³) | Aliphatic | 3000 - 2850 |

| C=C Stretch | Aromatic | ~1600, ~1495 |

| C-N Stretch | Amine | 1250 - 1020 |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful insights into molecular properties that can be difficult or impossible to measure experimentally. These methods complement spectroscopic data to build a complete molecular profile.

Density Functional Theory (DFT) is a robust computational method used to predict the electronic structure and geometry of molecules. youtube.com For a flexible molecule like this compound, DFT calculations, often using a functional like B3LYP or M06-2X with a Pople-style basis set such as 6-311+G(d,p), are first employed to find the lowest energy (most stable) three-dimensional structure. nih.govnih.gov This geometry optimization is a critical first step for all other computational analyses. youtube.com Furthermore, DFT can calculate theoretical NMR chemical shifts and vibrational frequencies, which can then be compared to experimental spectra to provide a high level of confidence in the structural assignment. nih.govnih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species. The MEP surface is color-coded: red indicates regions of high electron density (negative electrostatic potential), while blue denotes electron-deficient regions (positive electrostatic potential). youtube.com

For this compound, the MEP map is predicted to show the most negative potential (red/yellow) localized around the lone pairs of the two nitrogen atoms and the oxygen atom. These are the primary sites for electrophilic attack or protonation. nih.gov Conversely, the hydrogen atoms of the primary amine group and, to a lesser extent, the aromatic protons would exhibit a positive potential (blue), indicating them as sites for nucleophilic interaction. youtube.com

Seven-membered rings like the 1,4-oxazepane (B1358080) core are conformationally flexible and can exist as an equilibrium of multiple low-energy shapes, such as twist-chair and twist-boat conformations. nih.govresearchgate.net Conformational analysis, performed using molecular mechanics or DFT, is used to identify the different possible conformers and their relative energies.

Molecular Dynamics (MD) simulations go a step further by modeling the atomic motions of the molecule over time. polito.it An MD simulation can reveal how the molecule flexes and transitions between different conformations in a simulated solvent environment, providing a dynamic picture of its behavior that is more realistic than a static, single-conformer model. polito.it This is particularly important for understanding how the molecule might adapt its shape to interact with a biological target. nih.gov

Research Applications and Broader Significance of Oxazepane Scaffolds in Chemical Biology and Medicinal Chemistry

Strategic Utilization as Key Synthetic Intermediates

The 1,4-oxazepane (B1358080) scaffold, as exemplified by (4-Benzyl-1,4-oxazepan-2-yl)methanamine, serves as a valuable building block in the synthesis of more complex molecules. taylorfrancis.com Seven-membered heterocycles are recognized as crucial intermediates in drug discovery and the synthesis of natural products. taylorfrancis.com The decoration of the oxazepane scaffold with reactive functional groups makes it suitable for further chemical diversification, although this remains a challenging synthetic task. rsc.org The development of routes to access new and diverse 1,4-benzodiazepine (B1214927) scaffolds, a related class of seven-membered heterocycles, underscores the importance of these cores in generating novel chemotypes for drug design. nih.gov The ability to functionalize the oxazepane ring allows chemists to systematically modify its properties, making it a key intermediate for creating libraries of compounds for screening and lead optimization. rsc.orgresearchgate.net

Design and Exploration of Molecular Scaffolds for Biological Research

The 1,4-oxazepane framework is considered a key molecular scaffold in medicinal chemistry, with its derivatives being investigated for a wide range of biological activities. nih.govnih.gov The unique physicochemical and biological properties of chiral seven-membered heterocycles like 1,4-oxazepanes make them an interesting group of compounds for drug development. rsc.org The development of computer-aided drug design techniques, such as scaffold-hopping, has successfully identified new classes of compounds with trypanocidal activity based on a 2,3,4,5-tetrahydrobenzo[f] rsc.orgnih.govoxazepine scaffold, which is a fused-ring analogue of the oxazepane system. acs.org This highlights the utility of the oxazepane core in designing molecules that can interact with specific biological targets. acs.org

A significant area of research for 1,4-oxazepane derivatives has been as selective ligands for the dopamine (B1211576) D4 receptor, which is a target for developing antipsychotic drugs that may lack certain side effects. nih.govacs.org Molecular docking, a computational method to predict the binding orientation of a molecule to a target, has been employed to study the interactions of oxazepane and benzoxazepine derivatives with bacterial proteins, predicting their binding affinity and potential inhibitory activity. researchgate.net In one study, docking simulations showed that all tested derivatives could inhabit different sites of the target protein 4H2M from E. coli. researchgate.net Similarly, computational docking of 1,3,4-oxadiazole (B1194373) derivatives, which share heterocyclic features, helped to show interactions with critical residues in the active site of the FabH enzyme. nih.gov Research on a related benzoxazepine scaffold identified potent antagonists for the prostaglandin (B15479496) EP4 receptor, further demonstrating the versatility of this heterocyclic system in molecular recognition. nih.gov

To better understand how the chemical structure of oxazepane derivatives relates to their biological activity, researchers have employed computational methods like three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis. nih.govacs.org 3D-QSAR is a powerful technique for analyzing the macroscopic properties of molecules based on their 3D structure, helping to guide the design of more potent compounds. youtube.com

A notable 3D-QSAR study was performed on a series of 2,4-disubstituted 1,4-oxazepanes with selectivity for the dopamine D4 receptor. nih.govscispace.com By analyzing the coefficients from the computational model, researchers identified key structural regions that are important for receptor affinity. nih.gov The analysis revealed that the regions around the two benzene (B151609) ring systems, a p-chlorobenzyl group, and the aliphatic amine within the oxazepane system were critical for binding. nih.gov Furthermore, the study concluded that the size of the 1,4-oxazepane ring itself appears to be an important factor for affinity. nih.gov These findings provide a rational basis for designing new D4 selective ligands. acs.org

| Structural Feature / Region | Impact on Dopamine D4 Receptor Affinity | Citation |

| Ring Size | The seven-membered 1,4-oxazepane ring size is important for affinity compared to the smaller six-membered morpholine (B109124) ring. | nih.gov |

| Aliphatic Amine | The aliphatic amine within the oxazepane ring is situated in a region important for affinity. | nih.gov |

| Aromatic Systems | The regions surrounding the two benzene ring systems are critical for binding affinity. | nih.gov |

| N-Substituent | A p-chlorobenzyl group on the nitrogen atom was identified as being in a region important for affinity. | nih.gov |

Table 1: Summary of 3D-QSAR findings for 1,4-oxazepane derivatives as dopamine D4 receptor ligands.

Pharmacophore modeling, which identifies the essential 3D arrangement of features necessary for biological activity, has also been used to design novel antagonists based on related oxepine structures. nih.govnih.gov

Chirality, or the "handedness" of a molecule, plays a crucial role in its biological activity, affecting everything from target binding to metabolic stability. mdpi.comnih.gov For the 1,4-oxazepane scaffold, which can contain multiple stereocenters, the specific 3D arrangement of atoms is critical. Research has shown that for many classes of compounds, stereochemistry is a key driver of potency and pharmacokinetics. mdpi.com

The synthesis of chiral, polysubstituted 1,4-oxazepanes is an active area of research, emphasizing the need for stereochemically pure compounds for biological evaluation. nih.govacs.org Studies on the synthesis of 1,4-oxazepane-5-carboxylic acids report the creation of molecules with two stereocenters, often resulting in a mixture of diastereomers that require separation to study their individual properties. rsc.orgrsc.orgresearchgate.net Computational and experimental studies on the formation of the oxazepane ring have shown that the stereoselectivity of the reaction is primarily controlled by the conformation of the substrate. nih.gov This demonstrates the profound impact that stereochemistry has from the very synthesis of the scaffold to its ultimate biological function. In many cases, only one isomer of a chiral drug is responsible for the desired therapeutic effect, making stereoselective synthesis and analysis essential. mdpi.comnih.gov

Contributions to Advanced Heterocyclic Chemistry

Research into oxazepanes has not only advanced medicinal chemistry but also contributed to the broader field of synthetic organic chemistry, particularly in the construction of complex ring systems.

The synthesis of seven-membered heterocycles like 1,4-oxazepanes presents significant challenges due to the ring strain and entropic factors associated with forming medium-sized rings. numberanalytics.com However, the demand for these scaffolds in drug discovery has spurred the development of new and efficient synthetic methods. taylorfrancis.comtandfonline.combohrium.com While traditional methods often involve multiple protection/deprotection steps, modern approaches aim for greater efficiency and selectivity. nih.gov

Recent advancements include the development of stereo- and regioselective 7-endo cyclization reactions via haloetherification to produce highly substituted chiral oxazepanes. nih.govacs.org Another innovative strategy involves the synthesis of chiral 1,4-oxazepane-5-carboxylic acids starting from homoserine immobilized on a solid-phase polymer support. rsc.orgresearchgate.net This method allows for the construction of the oxazepane ring with defined stereocenters. rsc.org Furthermore, the use of domino or cascade reactions, where multiple bonds are formed in a single operation, represents an efficient, metal-free strategy to access these complex scaffolds. nih.govbohrium.com

| Synthetic Method | Key Features | Starting Materials | Citation |

| Regio- and Stereoselective Haloetherification | Relies on a 7-endo cyclization; stereoselectivity is controlled by substrate conformation. | Chiral unsaturated alcohols. | nih.govacs.org |

| Polymer-Supported Synthesis | Utilizes solid-phase synthesis with spontaneous lactonization upon cleavage from the resin. | Polymer-supported homoserine and 2-bromoacetophenones. | rsc.orgrsc.orgresearchgate.net |

| Enantioselective Desymmetrization | Employs a chiral Brønsted acid catalyst for intramolecular oxetane (B1205548) ring-opening. | 3-Substituted oxetanes and N-benzylated amines. | nih.gov |

| Domino/Cascade Reactions | Metal-free cascade approaches to efficiently build simple or fused azepane structures. | Varies; often involves multi-component reactions. | nih.govbohrium.com |

Table 2: Comparison of selected modern synthetic methods for 1,4-oxazepane and related seven-membered heterocyclic scaffolds.

Applications in Asymmetric Synthesis and Chiral Pool Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules derived from readily available natural sources, a strategy known as chiral pool synthesis, provide an efficient and economical approach to obtain complex chiral structures. Amino acids, with their inherent chirality, are particularly valuable starting materials in this regard. The synthesis of chiral 1,4-oxazepane derivatives often leverages the chiral pool, with amino acids serving as the foundational building blocks.

Chiral Pool Synthesis of the Oxazepane Scaffold

The asymmetric synthesis of the 1,4-oxazepane core can be achieved through various strategies that utilize chiral starting materials. One notable method involves the use of amino acid-derived aziridines and glycidol (B123203) in a one-pot tandem ring-opening sequence. organic-chemistry.orgacs.org This approach allows for the construction of enantiomerically pure cis-3,5-disubstituted morpholines and 3,6-disubstituted 1,4-oxazepanes. organic-chemistry.orgacs.org

Another powerful technique employs polymer-supported homoserine, an amino acid, to generate chiral 1,4-oxazepane-5-carboxylic acids. nih.gov This solid-phase synthesis approach offers advantages in terms of purification and handling. The chirality of the starting amino acid is effectively transferred to the resulting oxazepane ring system.

A proposed synthetic route to the specific chiral building block, this compound, can be envisioned starting from a suitable chiral amino acid, such as a protected serine derivative. The synthesis would likely proceed through the following key steps:

Formation of a Chiral Oxazepanone: Cyclization of a suitably protected serine derivative with a C3-ether linked side chain would lead to a chiral 2-oxazepanone. This step establishes the core heterocyclic ring with the desired stereochemistry at the C2 position.

Introduction of the Amine Functionality: The ketone at the 2-position can be converted to an oxime, which is then reduced to an amine. Alternatively, reductive amination of the ketone could directly install the amino group.

N-Benzylation: The secondary amine within the oxazepane ring can be selectively benzylated using benzyl (B1604629) bromide or a similar benzylating agent to yield the N-benzyl-1,4-oxazepane derivative. organic-chemistry.org

Conversion to the Aminomethyl Group: If the initial cyclization yielded a 2-carboxamido-1,4-oxazepane, a subsequent reduction step, for instance using lithium aluminum hydride, would furnish the final this compound.

This strategic approach, rooted in chiral pool synthesis, highlights how the inherent chirality of natural amino acids can be effectively utilized to construct complex and functionally diverse chiral molecules like this compound.

Applications as Chiral Auxiliaries and Ligands

While direct applications of this compound as a chiral auxiliary are not extensively documented in the available literature, its structural features strongly suggest its potential in this domain. Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. The diamine functionality and the rigid chiral scaffold of this compound make it an attractive candidate for use as a chiral ligand in metal-catalyzed asymmetric reactions.

The development of novel chiral ligands is a continuous pursuit in asymmetric catalysis. The 1,4-diamine motif present in the target molecule is a common feature in many successful chiral ligands for a variety of asymmetric transformations, including hydrogenations, cyclopropanations, and carbon-carbon bond-forming reactions. The benzyl group on the nitrogen atom can also play a role in tuning the steric and electronic properties of the ligand, thereby influencing the enantioselectivity of the catalyzed reaction.

The table below summarizes key synthetic strategies and potential applications related to the chiral oxazepane scaffold.

| Synthetic Strategy/Application | Description | Key Features | Representative References |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials, such as amino acids, to construct the chiral oxazepane ring. | Employs natural chirality, cost-effective, provides access to enantiomerically pure compounds. | organic-chemistry.orgacs.orgnih.gov |

| Asymmetric Cyclization | Stereoselective formation of the oxazepane ring from achiral or prochiral precursors using chiral catalysts or reagents. | Allows for the creation of diverse chiral scaffolds not directly accessible from the chiral pool. | |

| Chiral Ligand Development | Use of chiral oxazepane derivatives as ligands in metal-catalyzed asymmetric reactions. | The diamine functionality and rigid backbone can induce high levels of enantioselectivity. | |

| Chiral Auxiliary | Temporary incorporation of the chiral oxazepane moiety to direct the stereochemical course of a reaction on a substrate. | Enables the synthesis of a wide range of enantiomerically enriched products. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.